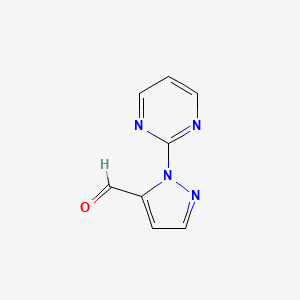

1-(嘧啶-2-基)-1H-吡唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA . Pyrazoles are another class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives involves various chemical reactions, including condensation, cyclization, and substitution . The exact method would depend on the specific substituents and the desired product .

Molecular Structure Analysis

The molecular structure of pyrimidines and pyrazoles can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the overall structure of the molecule .

Chemical Reactions Analysis

Pyrimidines and pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles and nucleophiles . The reactivity of these compounds can be influenced by the presence of substituents and their positions on the ring .

Physical and Chemical Properties Analysis

Pyrimidines are generally colorless, crystalline solids. They are soluble in water and other polar solvents . The exact physical and chemical properties of a specific pyrimidine or pyrazole derivative would depend on its structure and the presence of any substituents .

科学研究应用

抗纤维化活性

该化合物因其广泛的药理活性而被用于药物化学结构的设计 . 具体来说,它已被用于合成新型2-(吡啶-2-基)嘧啶衍生物,这些衍生物显示出有希望的抗纤维化活性 . 这些化合物已被发现体外抑制细胞培养基中胶原蛋白的表达和羟脯氨酸的含量 .

N-(吡啶-2-基)酰胺的合成

N-(吡啶-2-基)酰胺是在不同的反应条件下由α-溴酮和2-氨基吡啶合成的 . 反应条件温和且无金属,该过程涉及由I2和TBHP促进的C-C键断裂 .

3-溴咪唑[1,2-a]吡啶的合成

3-溴咪唑[1,2-a]吡啶也已由α-溴酮和2-氨基吡啶合成 . 该合成是通过一步串联环化/溴化过程实现的 .

N-(吡啶-2-基)亚胺酸酯的合成

该化合物已被用于从N-(吡啶-2-基)苯甲酰亚胺腈合成N-(吡啶-2-基)亚胺酸酯 . 合成的亚胺酸酯通过NMR和HRMS光谱进行了表征 .

作用机制

Target of Action

Pyrimidine derivatives have been known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to inhibit protein kinases, essential enzymes for controlling cell growth .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways due to their broad biological activity .

Pharmacokinetics

Pyrimidine-based drugs are known for their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .

Result of Action

Pyrimidine derivatives are known to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .

安全和危害

未来方向

The study of pyrimidines and pyrazoles is a vibrant field with many potential applications in medicinal chemistry. Future research could focus on the synthesis of new derivatives with improved biological activity, the development of more efficient synthetic methods, or the exploration of new mechanisms of action .

属性

IUPAC Name |

2-pyrimidin-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLFRTAXJFBODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718980 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-84-6 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)